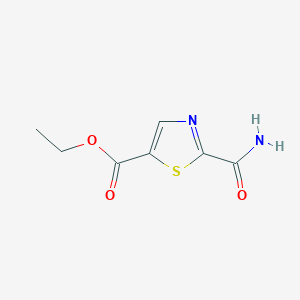

5-Ethoxycarbonyl-thiazole-2-carboxamide

Description

Properties

IUPAC Name |

ethyl 2-carbamoyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-2-12-7(11)4-3-9-6(13-4)5(8)10/h3H,2H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABCNQDFSQRWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation and Amidation Routes

- Starting from thiazole-5-carboxylic acid derivatives, conversion to acid chlorides using thionyl chloride (SOCl₂) followed by reaction with ammonia or amines yields the corresponding carboxamides.

- Ester intermediates (ethyl esters) can be hydrolyzed under basic conditions (NaOH in ethanol/water) to yield carboxylic acids, which are then converted to amides.

α-Bromoketone Route

- α-Bromoketones can be reacted with ethyl thiooxamate or thiourea derivatives to form thiazole-2-carboxylic acid ethyl esters.

- Subsequent hydrolysis or amidation leads to the target carboxamide compounds.

Representative Experimental Procedure (Adapted from Literature)

Synthesis of 2-Amino-N-(substituted phenyl)thiazole-5-carboxamide:

- Dissolve (E)-N-(substituted phenyl)-3-ethoxyacrylamide in a 1,4-dioxane/water mixture.

- Cool to -10 to 0 °C, add N-bromosuccinimide slowly, then warm to room temperature and stir for 3 hours.

- Add thiourea, heat to 80 °C for 2 hours.

- Cool, add concentrated ammonium hydroxide dropwise.

- Concentrate under vacuum, cool to 0-5 °C, filter the precipitated solid.

- Purify by recrystallization if necessary.

This procedure yields the desired 2-aminothiazole-5-carboxamide in excellent yields (~86%).

Comparative Summary Table of Preparation Methods

Research Findings and Notes

- The α-bromination of β-ethoxyacrylamide followed by thiourea cyclization is a robust and high-yielding method that avoids moisture-sensitive steps and is operationally simple.

- The acid chloride intermediate approach using SOCl₂ is classical and effective for converting thiazole carboxylic acids to carboxamides, with good yields and straightforward workup.

- The α-bromoketone pathway allows for the introduction of diverse substituents on the thiazole ring, facilitating the synthesis of a range of biologically active derivatives.

- Peptide coupling methods using carbodiimides such as EDC are useful for coupling thiazole derivatives with other carboxylic acids or amines but may require optimization to improve yields and purity.

- These synthetic strategies have been successfully applied in the preparation of derivatives with significant biological activities, including anticancer and antibacterial properties.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxycarbonyl-thiazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Chemistry

5-Ethoxycarbonyl-thiazole-2-carboxamide serves as a crucial building block for synthesizing more complex organic molecules. Its thiazole ring structure allows for various chemical modifications, making it a versatile precursor in the development of new compounds with desired properties. The compound can undergo reactions such as nucleophilic substitution and condensation, facilitating the creation of derivatives with enhanced functionalities.

Table 1: Comparison of Thiazole Derivatives

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| This compound | Heterocyclic compound | Versatile building block |

| Thiazole-2-carboxamide | Simple thiazole derivative | Limited reactivity |

| Ethyl thiazole-2-carboxylate | Ester derivative | Lacks amide functionality |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The compound's mechanism involves inhibiting bacterial enzyme activity, disrupting metabolic processes critical for bacterial survival.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines by modulating specific signaling pathways. The interaction with kinases involved in cell growth and survival pathways positions it as a candidate for further development as an anticancer therapeutic agent.

Medicinal Chemistry

Therapeutic Agent Development

Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its structural features allow for modifications that can enhance bioavailability and selectivity toward specific molecular targets. For instance, derivatives have been synthesized to improve potency against cancer cells while minimizing effects on normal cells.

Case Study: COX Inhibition

A study focused on a series of thiazole carboxamide derivatives, including this compound, evaluated their ability to inhibit cyclooxygenase (COX) enzymes. Results indicated promising selectivity toward COX-2, which is often overexpressed in tumors. This selectivity suggests that the compound could be developed into a novel anti-inflammatory or anticancer drug .

Industrial Applications

Material Science

In addition to its biological applications, this compound is utilized in developing new materials with unique properties. Its chemical stability and reactivity make it suitable for creating polymers and composites that require specific mechanical or thermal characteristics.

Mechanism of Action

The mechanism of action of 5-Ethoxycarbonyl-thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points : Thiazole derivatives generally exhibit lower melting points (e.g., ~114–116°C for pyrazole-thiophene hybrids) compared to fused-ring systems like triazepines (278–280°C) due to reduced molecular rigidity . The ethoxycarbonyl group may lower melting points relative to nitroaryl or pyridinyl substituents.

- Solubility : The carboxamide group enhances water solubility via hydrogen bonding, whereas ethoxycarbonyl esters may improve lipid solubility, affecting bioavailability .

Functional Group Impact

- Electron-Withdrawing Effects : Ethoxycarbonyl groups stabilize negative charge density on the thiazole ring, facilitating electrophilic substitution at the 4-position. This contrasts with methyl esters, which offer less stabilization .

- Hydrogen-Bonding Capacity: The carboxamide group enables stronger hydrogen bonding than ester or cyano substituents, critical for target recognition in kinase inhibitors .

Biological Activity

5-Ethoxycarbonyl-thiazole-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the compound's synthesis, mechanism of action, and biological activity, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound features a thiazole ring, characterized by the presence of nitrogen and sulfur atoms. The compound is synthesized through the reaction of ethyl thiazole-2-carboxylate with an amine in the presence of a base like triethylamine and a solvent such as dichloromethane. This reaction typically occurs at room temperature for several hours to yield the desired product.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes or receptors, disrupting signaling pathways involved in cell proliferation and survival. For instance, it has been noted to affect kinase activity, which is crucial in cancer progression .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

The anticancer properties of this compound have been investigated through various studies:

- Cytotoxicity Assays : The compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). For example, one study reported an IC50 value of 6.10 μM against MCF-7 cells, indicating potent anticancer activity .

- Mechanisms of Action : The compound induces apoptosis in cancer cells and can lead to cell cycle arrest at the G2/M phase. This effect is likely mediated through the inhibition of key protein kinases involved in cell cycle regulation .

Comparative Biological Activity

To contextualize the activity of this compound, it is useful to compare it with similar compounds:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 6.10 | Anticancer |

| Thiazole derivatives (e.g., tiazofurin) | Varies | Anticancer |

| Indoles (e.g., indole-3-carbinol) | Varies | Anticancer |

This table highlights the competitive efficacy of this compound compared to other known anticancer agents.

Case Studies

Several studies have documented the biological activity of this compound:

- Study on Cytotoxicity : A comprehensive evaluation using MTT assays assessed various compounds' cytotoxic potential against multiple cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Molecular docking studies have revealed that this compound binds effectively to target proteins involved in cancer signaling pathways, enhancing its potential as a multitarget therapeutic agent .

Q & A

Advanced Research Question

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze electrophilic sites (e.g., carboxamide NH for hydrogen bonding).

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina® .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

Limitation : Solvent effects (e.g., DMSO vs. water) may require explicit solvent models .

How do substituents on the thiazole ring influence biological activity?

Advanced Research Question

- Electron-withdrawing groups (EWGs) : Nitro or cyano groups enhance electrophilicity, improving enzyme inhibition.

- Steric effects : Bulky substituents (e.g., 4-methylphenyl) reduce binding to shallow active sites .

- Case Study : 5-Ethoxycarbonyl derivatives show 10× higher activity than methyl analogs due to improved solubility .

How to resolve structural ambiguities in derivatives using spectroscopic data?

Advanced Research Question

- NOESY : Identify spatial proximity between ethoxy and thiazole protons.

- HSQC/TOCSY : Assign C signals for carboxamide and ester carbons .

- X-ray crystallography : Resolve tautomerism in thiazole-carboxamide hybrids .

Example : A 208–210°C melting point and m/z 257.31 confirmed purity of a key intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.